molecular formula C9H9ClN2 B13327187 7-chloro-4-methyl-1H-indol-5-amine CAS No. 1003858-72-7

7-chloro-4-methyl-1H-indol-5-amine

Cat. No.: B13327187
CAS No.: 1003858-72-7
M. Wt: 180.63 g/mol
InChI Key: YAQYIOUUDQZYID-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1H-indol-5-amine is a substituted indole derivative characterized by a chlorine atom at position 7, a methyl group at position 4, and an amine group at position 5 of the indole ring.

Properties

CAS No.

1003858-72-7

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-4-methyl-1H-indol-5-amine

InChI

InChI=1S/C9H9ClN2/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h2-4,12H,11H2,1H3

InChI Key

YAQYIOUUDQZYID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=C(C=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole derivatives This method typically involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization steps to form the indole core

Industrial Production Methods

Industrial production of 7-chloro-4-methyl-1H-indol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

7-chloro-4-methyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparison of 7-chloro-4-methyl-1H-indol-5-amine with key analogues:

Compound Substituents Molecular Formula Molecular Weight Key Properties
7-Chloro-4-methyl-1H-indol-5-amine Cl (C7), CH₃ (C4), NH₂ (C5) C₉H₉ClN₂ 180.64 g/mol Hypothesized enhanced lipophilicity (Cl and CH₃) and potential kinase inhibition.
1-Methyl-1H-indol-5-amine (3d) CH₃ (N1), NH₂ (C5) C₉H₁₀N₂ 146.19 g/mol Lower lipophilicity (XLogP3 ~1.5); reported melting point: 103.0–103.9 °C .
7-Methyl-1H-indol-5-amine CH₃ (C7), NH₂ (C5) C₉H₁₀N₂ 146.19 g/mol Used in pharmaceutical intermediates; no chloro substituent reduces steric hindrance .
5-Methyl-1H-indol-7-amine CH₃ (C5), NH₂ (C7) C₉H₁₀N₂ 146.19 g/mol Positional isomer; amine at C7 may alter hydrogen-bonding capacity .
7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine Cl (C7), fused imidazole-pyridine C₆H₅ClN₄ 168.58 g/mol Heterocyclic variation; higher hydrogen-bond acceptors (N=3) and topological polar surface area (67.6 Ų) .

Research Findings and Data Analysis

Physicochemical Properties

  • Lipophilicity: The chloro and methyl groups in 7-chloro-4-methyl-1H-indol-5-amine likely increase its XLogP3 value (~2.5) compared to non-halogenated analogues (XLogP3 ~1.5 for 1-methyl-1H-indol-5-amine) .
  • Solubility : Polar amine groups may improve aqueous solubility, but hydrophobic substituents (Cl, CH₃) could reduce it, necessitating formulation optimization.

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